molecular formula C10H14N2O3 B148284 Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI) CAS No. 134368-20-0

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B148284
CAS No.: 134368-20-0
M. Wt: 210.23 g/mol
InChI Key: JUOZFDHCIGBEQK-UHFFFAOYSA-N
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Description

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C10H13NO3. It is also known as tert-butyl 4-oxo-1,4-dihydropyridine-1-carboxylate. This compound is part of the carbamate ester family and is characterized by its unique structure, which includes a pyridine ring with a ketone group at the 4-position and a tert-butyl ester group at the 1-position.

Preparation Methods

The synthesis of carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester typically involves the reaction of 4-hydroxy-2-quinolones with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or pyridine to facilitate the formation of the ester bond. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:

Biological Activity

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI), commonly referred to as a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, structural characteristics, and implications for drug design.

Chemical Structure and Properties

The compound features a carbamic acid moiety linked to a pyridinyl group and a dimethyl ether group. Its molecular formula is C11H14N2O3C_{11}H_{14}N_{2}O_{3} with a molecular weight of approximately 226.24 g/mol. The unique structural components contribute to its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that carbamate derivatives like (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester exhibit enzyme inhibitory properties . These compounds can bind to the active sites of enzymes, effectively blocking their catalytic functions. For instance:

  • Acid Ester Hydrolases : Studies have shown that this compound can inhibit acid ester hydrolase enzymes by forming covalent bonds with their active sites or altering enzyme conformations through allosteric binding .
  • Acetylcholinesterase Inhibitors : Similar carbamates have been explored for their potential as acetylcholinesterase inhibitors, which are critical in treating neurodegenerative diseases like Alzheimer's .

Biological Activity Overview

The biological activity of carbamic acid derivatives is multifaceted:

  • Antimicrobial Properties : Some studies suggest that these compounds may possess antimicrobial activity, making them candidates for further investigation in treating infections.
  • Anti-inflammatory Effects : Research is ongoing to explore the anti-inflammatory potential of carbamate derivatives, particularly in relation to pain management .
  • DNA Interaction : Certain derivatives have shown promise in DNA binding studies, indicating potential applications in gene therapy or as DNA photocleavers .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of carbamate derivatives:

  • Synthesis and Evaluation : A study synthesized various 3-(3-pyridyl)-oxazolidone derivatives and evaluated their antibacterial and anthelmintic activities. The results indicated significant biological activity linked to specific structural features .
  • 3D QSAR Studies : Advanced modeling techniques have been employed to predict the biological activity of new derivatives based on existing data. These models have successfully identified potent inhibitors against specific enzyme targets .
  • Mechanistic Insights : Investigations into the mechanisms of action revealed that some carbamates could act as noncompetitive inhibitors of enzymes involved in inflammatory pathways. This suggests a dual mechanism involving both direct enzyme inhibition and modulation of related biochemical pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits acid ester hydrolases,
AntimicrobialPotential antimicrobial effects
Anti-inflammatoryOngoing research into anti-inflammatory effects ,
DNA InteractionEffective DNA binding and photocleavage ,

Properties

IUPAC Name

tert-butyl N-(4-oxopyridin-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)11-12-6-4-8(13)5-7-12/h4-7H,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOZFDHCIGBEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN1C=CC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Pyranone (1 g, 10.4 mmol) and t-butylcarbazate (1.32 g, 10 mmol) were heated at reflux in ethanol for 48 h. The solvent was gradually allowed to distil from the mixture and the residue was chromatographed on silica gel 60, eluting with ethanol, dichloromethane (1:19) to give the title compound (1.16 g, 50%); υmax (KBr) 1723, 1630, and 1550 cm-1 ; δH 1.54 (9H, s), 6.47 (2H, d), and 7.60 (2H, d); M+ 210.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
50%

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